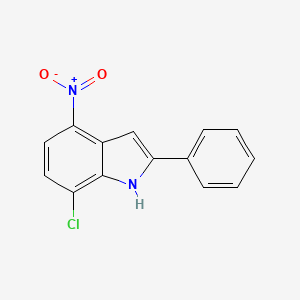

7-chloro-4-nitro-2-phenyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

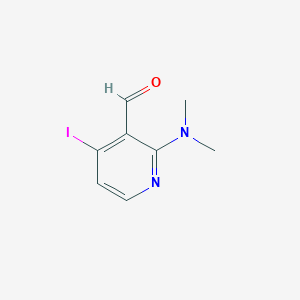

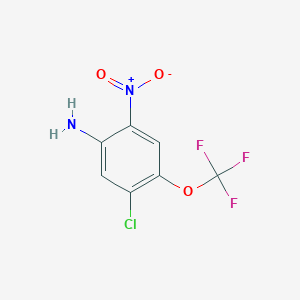

“7-chloro-4-nitro-2-phenyl-1H-indole” is a compound with the molecular formula C14H9ClN2O2. It is an indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .

Applications De Recherche Scientifique

Electrophilic Interactions in Chemical Communications

Field

Chemistry

Method

The electrophilicity of 4 different 3-nitroindole derivatives has been evaluated by Mayr’s linear free energy relationship (log k (20 °C) = sN (E + N)) .

Results

The study revealed unexpected values for aromatic compounds, in the nitrostyrene range .

Antitumor Activity of Quinazoline Derivatives

Field

Pharmacology

Application

Quinazoline derivatives, including 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one, have been studied for their in vivo antitumor activity .

Method

A series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives were synthesized and characterised by infrared (IR), H1nuclear magnetic resonance (NMR) and mass spectra (m/z) and elemental analysis .

Results

In Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC), the in-vivo anticancer activity was examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches. Six compounds (IIh, IIi, IIj, IIIh, IIIi, IIIj)) have shown significant antitumor activity .

Electrophilic Substitution Reactions of Indoles

Application

Indole and its derivatives, including potentially “7-chloro-2-phenyl-4-nitroindole”, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .

Method

The reactivity of indole and its derivatives has been evaluated by examining their reactivity towards a series of benzhydryl carbocations .

Results

Indole was found to be substantially more reactive than simpler aromatics like toluene .

Synthesis of Heterocyclic Compounds

Field

Organic Chemistry

Application

Indoles are frequently used in the synthesis of various organic compounds due to their biological and pharmaceutical activities . They have been used in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

Method

The synthesis of heterocyclic compounds involves the condensation of substituted indole aldehydes, benzil, and ammonium acetate in refluxing acetic acid .

Results

The products were evaluated for their α-glucosidase inhibition and showed significant α-glucosidase activity .

Electrophilic Substitution Reactions of Indoles

Results

Indole was found to have the relative reactivity 5.55. The 1-methyl (5.75) and 1,2-dimethyl derivatives are more reactive, while 2-methylindole is somewhat less reactive (4.42) because of its steric effects . Indole is about 10^10 times more reactive than toluene .

Propriétés

IUPAC Name |

7-chloro-4-nitro-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-6-7-13(17(18)19)10-8-12(16-14(10)11)9-4-2-1-3-5-9/h1-8,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXATLYQHHUUFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-nitro-2-phenyl-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)